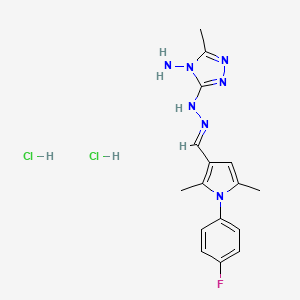
N-(3-chloro-4-fluorophenyl)-2-(3-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-(3-chlorophenoxy)acetamide, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-2-(3-chlorophenoxy)acetamide is believed to exert its effects by binding to specific target proteins, thereby altering their activity and function. This mechanism of action has been studied extensively, with researchers working to identify the specific targets of this compound and elucidate the molecular mechanisms underlying its effects.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects, including the inhibition of specific enzymes involved in cellular signaling pathways. These effects have been studied in a variety of cell types and animal models, with promising results suggesting that this compound may have therapeutic potential in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of N-(3-chloro-4-fluorophenyl)-2-(3-chlorophenoxy)acetamide is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. However, its potency and specificity may also present certain limitations, as it may require careful optimization of experimental conditions in order to achieve the desired effects.
Direcciones Futuras
There are numerous areas of future research that could be pursued in relation to N-(3-chloro-4-fluorophenyl)-2-(3-chlorophenoxy)acetamide, including the identification of specific target proteins and the development of more potent and selective analogs. Additionally, researchers may seek to explore the potential therapeutic applications of this compound in a range of disease contexts, including cancer, inflammation, and neurodegeneration.
In conclusion, this compound is a promising compound that has generated significant interest in the scientific community due to its potential applications in drug discovery and development. While much remains to be learned about its mechanisms of action and therapeutic potential, ongoing research efforts are likely to yield valuable insights into the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3-chlorophenoxy)acetamide can be achieved through a variety of methods, including the reaction of 3-chloro-4-fluoroaniline with 3-chlorophenoxyacetic acid in the presence of a suitable catalyst. This process results in the formation of this compound as a white crystalline solid, which can then be purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-2-(3-chlorophenoxy)acetamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in drug discovery and development. One of the key areas of interest for this compound is its ability to inhibit the activity of certain enzymes, which could make it a valuable tool for developing new treatments for a range of diseases.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO2/c15-9-2-1-3-11(6-9)20-8-14(19)18-10-4-5-13(17)12(16)7-10/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTQLEQFAZBCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5767959.png)
![3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5767960.png)
![3-methyl-4-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5767964.png)



![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5767989.png)
![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)
![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5768010.png)
![1-[3-(2-nitrophenyl)acryloyl]pyrrolidine](/img/structure/B5768017.png)



![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768045.png)